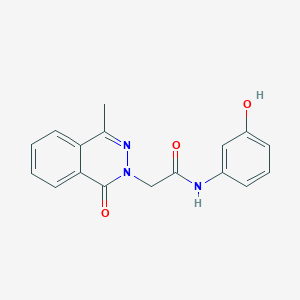

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamides and their derivatives involves various chemical reactions to introduce specific functional groups, aiming to explore their biological activities. For instance, Mazzone et al. (1987) described the syntheses of some acetamides derived from 2-amino-5-alkoxyphenyl-1,3,4-oxa(thia)diazoles, indicating a method for producing compounds with potential anti-inflammatory and analgesic activities (Mazzone et al., 1987). Similarly, Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines, showcasing a method for obtaining compounds with biological relevance (Kumar et al., 2019).

Molecular Structure Analysis

Understanding the molecular structure of these compounds is crucial for elucidating their chemical behavior and potential applications. Nikonov et al. (2016) conducted a study on silylated derivatives of N-(2-hydroxyphenyl)acetamide, where they synthesized and characterized the molecular structure using various spectroscopic methods, providing insights into their chemical structure and properties (Nikonov et al., 2016).

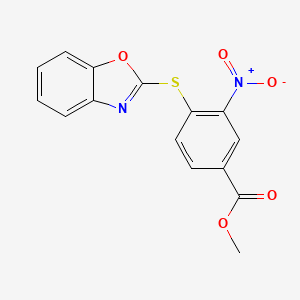

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives is influenced by their functional groups and molecular structure. The study by Paventi et al. (1996) on the spectroscopic and magnetic resonance elucidation of polymers derived from phthalazine compounds offers valuable information on the chemical reactions and properties of these materials, demonstrating their potential for various applications (Paventi et al., 1996).

Physical Properties Analysis

The physical properties of N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide and similar compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. Studies like the one by Davis and Healy (2010), which focused on the crystal structure of related compounds, provide insights into the physical properties that influence their chemical stability and reactivity (Davis & Healy, 2010).

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, stability under various conditions, and potential for forming derivatives, are critical for the development of new chemical entities with desired biological or industrial applications. The work by Gopi and Dhanaraju (2020) on synthesizing and evaluating the antioxidant properties of N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives highlights the chemical properties and potential of these compounds as antioxidants (Gopi & Dhanaraju, 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

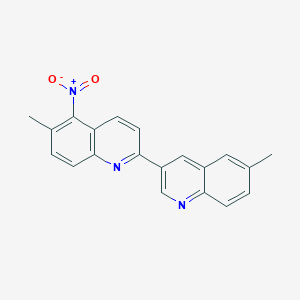

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide is a compound that has been explored in various research contexts due to its structural similarity to phthalazine derivatives. Although direct studies on this exact molecule are sparse, research on closely related compounds provides insights into potential applications and biological activities. For example, the synthesis of new analogs of 3-methyl-[1,2,4] triazolo [3,4-a] phthalazines via Suzuki coupling has demonstrated anticancer and antimicrobial activities. These compounds, synthesized from commercially available phthalic anhydride, showed inhibition activity against HCT 116 cancer cell line and were also screened for their antimicrobial activities, indicating their potential in therapeutic applications (G. Kumar et al., 2019).

Molecular Dynamics and Docking Studies

Research involving molecular dynamics simulation studies and docking studies of novel N-(1-(3-hydroxy-4-phenoxyphenyl)-3-oxo-3-phenylpropyl)acetamides and related compounds has provided insights into their interaction with biological targets. These compounds were evaluated against several cancer cell lines, demonstrating their potential as anticancer agents. The studies also explored the mechanism of action, including the induction of apoptosis and cell cycle arrest at the G0/G1 phase, revealing their complex biological interactions and the potential for therapeutic development (A. Khade et al., 2019).

Drug Metabolism and Pharmacokinetics

Understanding the metabolism and pharmacokinetics of pharmaceutical compounds is crucial for their development. For instance, the study on the metabolism and pharmacokinetics of 3-n-Butylphthalide (NBP) in humans highlights the importance of cytochrome P450s and alcohol dehydrogenase in the biotransformation of drugs. Such research is indispensable for elucidating the metabolic pathways of new therapeutic agents and optimizing their pharmacological profiles (X. Diao et al., 2013).

Eigenschaften

IUPAC Name |

N-(3-hydroxyphenyl)-2-(4-methyl-1-oxophthalazin-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-11-14-7-2-3-8-15(14)17(23)20(19-11)10-16(22)18-12-5-4-6-13(21)9-12/h2-9,21H,10H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMEIDZSRIYCVPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)NC3=CC(=CC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)-2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5520111.png)

![4-[(2-fluorobenzyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5520117.png)

![3-(2-furyl)-2-methylacrylaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5520133.png)

![N-[6-(4-morpholinyl)-4-pyrimidinyl]-N'-1-naphthylurea](/img/structure/B5520155.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]methyl}-1-(2-ethoxybenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B5520161.png)

![11H-indeno[1,2-b]quinoxalin-11-one thiosemicarbazone](/img/structure/B5520165.png)

![ethyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5520168.png)

![(1S*,5R*)-6-propyl-3-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5520182.png)

![9-(3-fluoro-5-methylbenzyl)-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5520188.png)

![(3S*,4S*)-1-{2-amino-6-[(4-fluorophenyl)thio]pyrimidin-4-yl}-4-methylpiperidine-3,4-diol](/img/structure/B5520192.png)

![6-ethyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5520209.png)

![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)